molecular formula C12H12N2O B14588943 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one CAS No. 61319-89-9

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one

Cat. No.: B14588943
CAS No.: 61319-89-9
M. Wt: 200.24 g/mol
InChI Key: LTALMVPMSPZBJI-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZrCl4 as a catalyst at 70°C for 1-2 hours, followed by the addition of K2CO3 in DMF at 128°C for 3-6 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: Common reducing agents include NaBH4 and LiAlH4.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61319-89-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one

InChI

InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-7-13-6-5-9(11)12/h5-7H,1-4H2,(H,14,15)

InChI Key

LTALMVPMSPZBJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=NC=C3

Origin of Product

United States

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